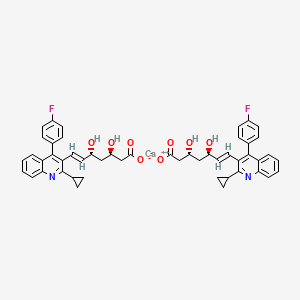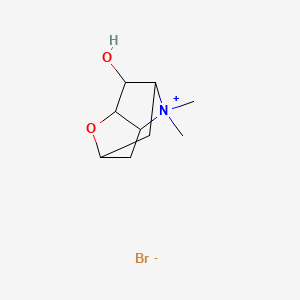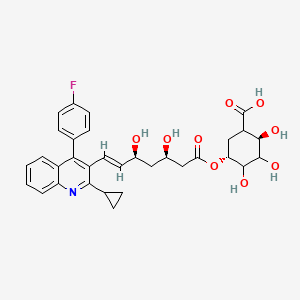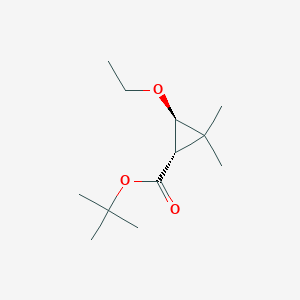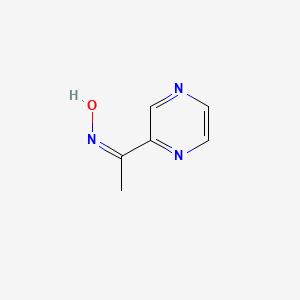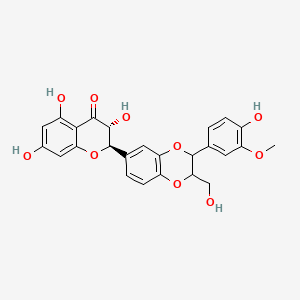
Silybine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Silybin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is predominantly used as a supportive element in liver disorders, cardiovascular diseases, diabetes mellitus, and neurodegeneration . Additionally, silybin has been studied for its antioxidant, anti-inflammatory, and anticancer properties .
In chemistry, silybin is used as a model compound for studying flavonoid chemistry and its interactions with various biological systems. In biology, it is used to investigate its effects on cellular processes and signaling pathways. In medicine, silybin is used in the development of hepatoprotective drugs and supplements .
Mécanisme D'action
Target of Action
Silybin, also known as Silibinin, is a major active constituent of silymarin, a standardized extract of the milk thistle seeds . It primarily targets the sterol response element binding protein 1 (SREBP1) and inhibits abnormal lipid metabolism, proliferation, and the development of androgen-independence in prostate cancer cells . It also targets five hydroxyl groups (5-OH, 7-OH, and 20-OH) which are the primary targets of the derivatization process .
Mode of Action
Silybin interacts with its targets in several ways. It has been found to inhibit the activation of various oncogenic pathways, including PI3K/Akt, NF-κB, Wnt/β-catenin, and MAPK pathways , thereby suppressing cancer cell proliferation, inducing cell cycle arrest, and promoting apoptosis . It also acts as an antioxidant , scavenger, and regulator of the intracellular content of glutathione . Furthermore, it acts as a cell membrane stabilizer and permeability regulator that prevents hepatotoxic agents from entering hepatocytes .
Biochemical Pathways
Silybin affects several biochemical pathways. It modulates the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor family (PPARs) pathways , which can affect NAD+ -dependent protein lysine deacetylase Sirtuin (SIRT) family members either directly or indirectly . It also acts on the nuclear factor-erythroid 2-related factor 2 signaling pathway , which is closely related to its antioxidant properties .
Pharmacokinetics (ADME Properties)
The pharmacokinetics of Silybin involve its absorption, distribution, metabolism, and excretion (ADME). Silybin B has shown excellent binding and ADME properties compared with currently used drugs . .
Result of Action
Silybin exerts antioxidant, anti-inflammatory, anti-proliferative, pro-apoptotic, anti-metastatic, and anti-angiogenic activities, making it a promising candidate for cancer therapy . It has been shown to improve diabetic conditions by reducing insulin resistance, lowering reactive oxygen species levels, and affecting glycolysis, gluconeogenesis, and glycogenolysis .
Action Environment
The action of Silybin can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of Silybin, which in turn can influence its absorption and distribution . .
Analyse Biochimique
Biochemical Properties
Silybin interacts with various enzymes, proteins, and other biomolecules. It has been shown to modulate AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor family (PPARs) pathways . These interactions play a crucial role in its biochemical reactions .
Cellular Effects
Silybin has demonstrated significant effects on various types of cells and cellular processes. It has been shown to improve diabetic conditions by reducing insulin resistance, lowering reactive oxygen species (ROS) levels, and affecting glycolysis, gluconeogenesis, and glycogenolysis . Silybin also exerts antioxidant properties in liver cells, Kupffer cells, monocytes, and cancer cells .
Molecular Mechanism
Silybin exerts its effects at the molecular level through various mechanisms. It suppresses phospholipid-degrading enzymes, induces phospholipid biosynthesis, and down-regulates triglyceride biosynthesis, while inducing complex changes in sterol and fatty acid metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, silybin has shown to exert its effects over time. It has been observed that silybin treatment reduced blood glucose levels, oxidative stress markers, and inflammatory cytokines while increasing glycosylated hemoglobin and antioxidative marker levels in various cellular and animal models of diabetes .
Dosage Effects in Animal Models
In animal models, the effects of silybin vary with different dosages. For instance, silybin supplementation at 12.75 mg per 10 kg body weight in dogs did not interfere with nutrient digestion and had no detrimental effect on liver function indices, health, or blood parameters .
Metabolic Pathways
Silybin is involved in various metabolic pathways. It has been shown to stimulate metabolic viability as well as proliferation in IPEC-1 cells, protect the mitochondrial membrane, and thus exert a cytoprotective effect .
Transport and Distribution
Silybin is transported and distributed within cells and tissues. The major efflux transporters of silybin are multidrug resistance-associated protein (MRP2) and breast cancer resistance protein (BCRP) .
Subcellular Localization
It has been suggested that silybin stimulates metabolic viability and protects the mitochondrial membrane .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Silybin can be synthesized through various chemical and enzymatic methods. Some of the synthetic derivatives include fatty acid conjugates, silybin bishemisuccinate, silybin glycosides, silybin sulfates, silybinic acid, and 2,3-dehydrosilybin . These methods often involve complex reaction conditions and specific reagents to achieve the desired product.
Industrial Production Methods: The industrial production of silybin typically involves the extraction of milk thistle seeds. The process begins with the extraction of seeds using n-hexane for 6 hours to remove lipids, followed by extraction of the defatted material with methanol for 5 hours . Another method involves mixing seed powder or defatted powder with ethanol in a 1:15 w/v ratio and then sonication at 60°C for 60 minutes .
Analyse Des Réactions Chimiques
Types of Reactions: Silybin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to be glucuronidated in a stereoselective manner, with silybin B more efficiently glucuronidated at the C-20 position, while silybin A is glucuronidated similarly on both sites .
Common Reagents and Conditions: Common reagents used in the reactions involving silybin include glucuronic acid for glucuronidation and various oxidizing and reducing agents for other reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products: The major products formed from these reactions include glucuronide and sulfate conjugates, which are excreted in the bile and urine . These conjugates are significant for the compound’s bioavailability and metabolism.
Comparaison Avec Des Composés Similaires
Silybin is often compared with other flavonolignans found in milk thistle, such as isosilybin, silychristin, and silydianin . These compounds share similar structures and properties but differ in their specific biological activities and effects. Silybin is unique due to its higher bioactivity and predominant presence in silymarin .
List of Similar Compounds:- Isosilybin
- Silychristin
- Silydianin
- 2,3-Dehydrosilybin
Silybin’s uniqueness lies in its higher bioactivity and predominant presence in silymarin, making it the most studied and utilized flavonolignan in scientific research and medicinal applications .
Propriétés
IUPAC Name |
(2R,3R)-3,5,7-trihydroxy-2-[(2R,3R)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-16-5-3-12(7-18(16)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3/t20-,23+,24-,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBFKMXJBCUCAI-HKTJVKLFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H]2[C@H](OC3=C(O2)C=C(C=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8026018 | |
| Record name | Silybin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8026018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22888-70-6, 65666-07-1, 36804-17-8, 802918-57-6 | |
| Record name | Silybin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22888-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silibinin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022888706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silibinin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09298 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Silybin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8026018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Silibinin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.168 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Silymarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Silybin (mixture of Silybin A and Silybin B) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 802918-57-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SILIBININ A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33X338MNE4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


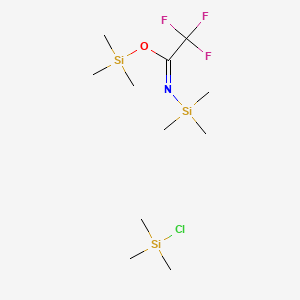
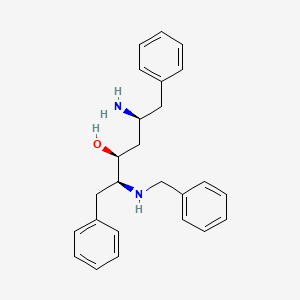
![2-[(Z)-pent-2-en-2-yl]pyridine](/img/structure/B1146095.png)

![Phenanthrene-[U-13C]](/img/new.no-structure.jpg)


